molecular formula C12H18N4S B2704468 [4-(4-Methylpiperazin-1-yl)phenyl]thiourea CAS No. 23861-84-9

[4-(4-Methylpiperazin-1-yl)phenyl]thiourea

Cat. No. B2704468
CAS RN: 23861-84-9
M. Wt: 250.36
InChI Key: IBFHROBTGMPOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using 1-(4-isothiocyanato-phenyl)-4-methyl-piperazine and stirring the reaction mixture at RT for 17 h. Title compound: ES-MS: 251.0 [M+H]+; major peak at tR=3.56 min (System 1); Rf=0.27 (CH2Cl2/MeOH, 80/20).
Name
[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1(CCOC2C=CC(NC(N)=O)=CC=2)CCCC1.[N:19]([C:22]1[CH:27]=[CH:26][C:25]([N:28]2[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]2)=[CH:24][CH:23]=1)=[C:20]=[S:21]>C(Cl)Cl.CO>[CH3:34][N:31]1[CH2:30][CH2:29][N:28]([C:25]2[CH:24]=[CH:23][C:22]([NH:19][C:20]([NH2:1])=[S:21])=[CH:27][CH:26]=2)[CH2:33][CH2:32]1 |f:2.3|

Inputs

Step One
Name
[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(C=C1)N1CCN(CC1)C
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the reaction mixture at RT for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.